5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
Description
5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a heterocyclic compound featuring a nicotinamide scaffold substituted with a bromine atom at position 3. The molecule is further functionalized with a 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl group, creating a fused bicyclic system. The bromine substituent may influence electronic properties, solubility, and binding interactions in biological systems.
Properties
IUPAC Name |
5-bromo-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS/c18-12-7-11(8-19-9-12)16(23)20-14-4-2-1-3-13(14)15-10-22-5-6-24-17(22)21-15/h1-4,7-10H,5-6H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSOPOHTYHLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under controlled conditions . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the formation of the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .
Scientific Research Applications
5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting cellular processes essential for the survival and proliferation of cancer cells. The imidazo[2,1-b]thiazole ring plays a crucial role in binding to the active site of the target enzyme, leading to its inhibition .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
Core Heterocycles :
- The target compound’s dihydroimidazothiazole core differs from the benzimidazole (A) and quinazoline (B) systems in . The thiazole ring introduces sulfur, which may enhance π-stacking interactions or alter redox properties compared to nitrogen-rich analogs.
- The imidazo-thiadiazole in shares a sulfur atom but lacks the fused thiazole ring system, leading to distinct electronic profiles .
Substituent Reactivity: The bromine in the target compound is positioned on the nicotinamide moiety, whereas in , bromine resides on the imidazo-thiadiazole core.
Biological Activity :
- Analogs in exhibit antihypertensive activity mediated by α-adrenergic/imidazoline receptors. The dihydroimidazothiazole in the target compound may similarly target these receptors but with modified selectivity due to the thiazole ring’s electron-withdrawing effects .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The dihydroimidazothiazole’s reduced ring system (compared to fully aromatic analogs) may improve metabolic stability by resisting oxidative degradation.
Biological Activity
5-Bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a bromine substituent , which enhances its reactivity, and combines a thiazole ring with an imidazole moiety . The presence of the isonicotinamide group suggests potential interactions with nicotinic receptors and other cellular pathways, making it a candidate for therapeutic applications, particularly in oncology.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H12BrN3OS |
| Molecular Weight | 313.22 g/mol |
Anticancer Properties
Research indicates that derivatives of the imidazo[2,1-b]thiazole system have demonstrated significant anticancer activity. For example, studies involving similar compounds have shown their ability to induce apoptosis in cancer cell lines through caspase activation pathways. The compound's structure allows it to interact with specific molecular targets, modulating their activity and leading to cell cycle arrest and apoptosis.
A notable study highlighted the effectiveness of N-phenyl nicotinamides as inducers of apoptosis in breast cancer cells (T47D). The lead compound achieved an EC50 of 0.082 µM in caspase activation assays, indicating potent biological activity .
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding: It can bind to nicotinic receptors and other cellular targets, influencing signaling pathways that regulate cell growth and survival.
This dual mechanism suggests that the compound could be effective against various cancers by disrupting multiple cellular processes.
Case Studies
- Cytotoxic Activity Against Cancer Cell Lines:
- Induction of Apoptosis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
